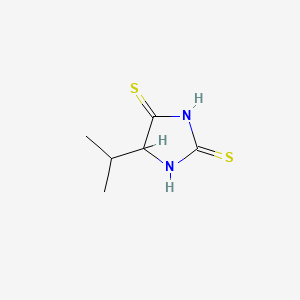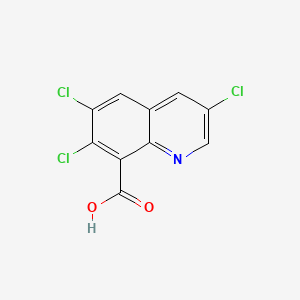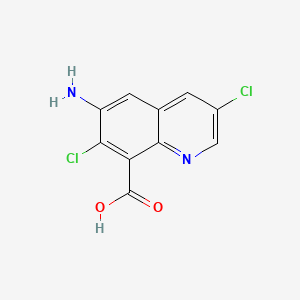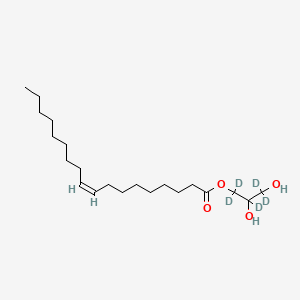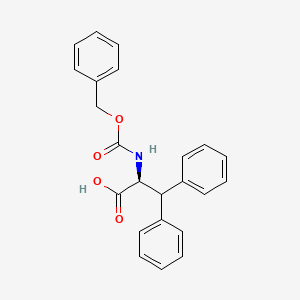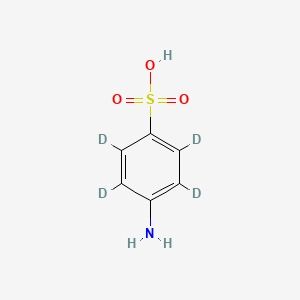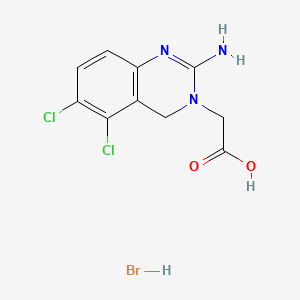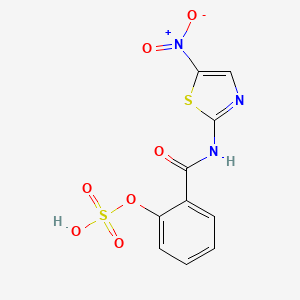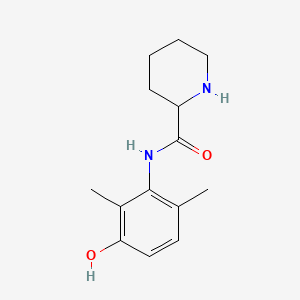
2-(2-Amino-5-bromobenzoyl)pyridine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of pyridine and benzoyl, containing both an amino group and a bromine atom. This compound is often used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are often used in drug design to modify the drug’s metabolic stability and pharmacokinetics.
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions and pathways.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
準備方法
The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate. This intermediate is then treated under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(2-Amino-5-bromobenzoyl)pyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in substitution reactions, such as Suzuki and Sonogashira coupling reactions, where it reacts with organoboron compounds or alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Amino-5-bromobenzoyl)pyridine-d4 has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of various biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
2-(2-Amino-5-bromobenzoyl)pyridine-d4 is unique due to its combination of an amino group and a bromine atom on the benzoyl-pyridine structure. Similar compounds include:
2-Amino-5-bromopyridine: Lacks the benzoyl group but shares the amino and bromine functionalities.
2-Amino-5-bromobenzoic acid: Contains the amino and bromine groups but lacks the pyridine ring.
These similar compounds have different chemical properties and applications, highlighting the uniqueness of this compound in scientific research.
特性
IUPAC Name |
(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVZPFKJBLTYCC-VTBMLFEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
